molecular formula C20H23N5O2 B2878216 N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 894992-93-9

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No.: B2878216
CAS No.: 894992-93-9
M. Wt: 365.437
InChI Key: NGVYYXDQEIYLIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which include “N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide”, has been reported in several studies . These compounds were designed and synthesized as novel CDK2 targeting compounds . The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .


Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” is based on the pyrazolo[3,4-d]pyrimidine scaffold . This scaffold is a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application for this compound involves its role in the synthesis of new heterocycles incorporating antipyrine moiety. Studies by Bondock et al. (2008) explored the synthesis of various heterocyclic compounds using 2-Cyano- N -(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1 H -pyrazol-4-yl)acetamide as a key intermediate. These synthesized compounds were evaluated for antimicrobial properties, highlighting the potential utility of such molecules in developing new antimicrobial agents Bondock, Rabie, Etman, & Fadda, 2008.

Insecticidal and Antibacterial Potential

The exploration of pyrimidine linked pyrazole heterocyclic compounds by Deohate and Palaspagar (2020) underlines another significant application. These compounds were synthesized through microwave irradiative cyclocondensation and showed notable insecticidal and antibacterial potential, demonstrating the broad spectrum of biological activities associated with such chemical structures Deohate & Palaspagar, 2020.

Novel Isoxazolines and Isoxazoles Derivatives

Rahmouni et al. (2014) focused on the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. This study emphasized the potential use of these compounds in further pharmacological studies, indicating the diverse range of activities that such compounds can exhibit Rahmouni, Romdhane, Ben Said, Guérineau, Touboul, & Jannet, 2014.

Anticancer and Anti-5-lipoxygenase Agents

The synthesis and biological evaluation of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) provide insight into the therapeutic applications of such compounds. Their research demonstrates the potential of these derivatives in the treatment and management of cancer and inflammatory diseases, showcasing the broad applicability of N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide-related compounds in medicinal chemistry Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016.

Mechanism of Action

The mechanism of action of “N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” and similar compounds is related to their inhibitory activity against CDK2 . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Future Directions

The future directions for research on “N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide” and similar compounds could involve further investigations into their potential as CDK2 inhibitors for cancer treatment . The development of new synthesis methods and the exploration of their biological activities could also be areas of future research .

Properties

IUPAC Name

N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-13-6-5-9-17(14(13)2)25-19-16(10-22-25)20(27)24(12-21-19)11-18(26)23-15-7-3-4-8-15/h5-6,9-10,12,15H,3-4,7-8,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVYYXDQEIYLIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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